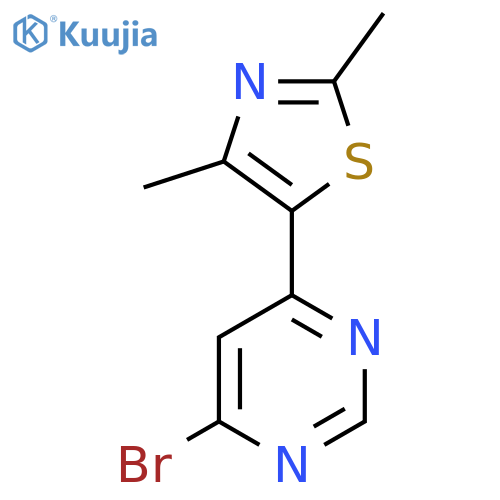

Cas no 2092286-14-9 (5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole)

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole 化学的及び物理的性質

名前と識別子

-

- 5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole

- 5-(6-bromopyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole

- 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole

-

- インチ: 1S/C9H8BrN3S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3

- InChIKey: FTKPIXPULMFERD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C2=C(C)N=C(C)S2)=NC=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- トポロジー分子極性表面積: 66.9

- 疎水性パラメータ計算基準値(XlogP): 2.8

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B260501-100mg |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 100mg |

$ 115.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3945-5g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 95%+ | 5g |

$1398.0 | 2023-09-06 | |

| Life Chemicals | F1967-3945-2.5g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 95%+ | 2.5g |

$932.0 | 2023-09-06 | |

| Life Chemicals | F1967-3945-0.25g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 95%+ | 0.25g |

$419.0 | 2023-09-06 | |

| TRC | B260501-500mg |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 500mg |

$ 435.00 | 2022-06-07 | ||

| TRC | B260501-1g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 1g |

$ 660.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3945-0.5g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 95%+ | 0.5g |

$442.0 | 2023-09-06 | |

| Life Chemicals | F1967-3945-10g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 95%+ | 10g |

$1957.0 | 2023-09-06 | |

| Life Chemicals | F1967-3945-1g |

5-(6-bromopyrimidin-4-yl)-2,4-dimethylthiazole |

2092286-14-9 | 95%+ | 1g |

$466.0 | 2023-09-06 |

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazoleに関する追加情報

Recent Advances in the Study of 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (CAS: 2092286-14-9)

In recent years, the compound 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (CAS: 2092286-14-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromopyrimidine and dimethylthiazole moieties, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole. The research team employed a combination of computational modeling and experimental assays to evaluate the compound's binding affinity to various kinase targets. Their findings revealed that the bromine atom at the 6-position of the pyrimidine ring plays a critical role in enhancing the compound's interaction with ATP-binding sites, thereby improving its inhibitory potency.

Another significant development was reported in a preprint article on bioRxiv, where researchers investigated the use of 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole as a precursor for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The study demonstrated that the compound's reactivity allows for efficient conjugation with E3 ligase ligands, enabling the design of bifunctional molecules capable of inducing targeted protein degradation. This approach holds great promise for addressing previously undruggable targets in oncology and neurodegenerative diseases.

In addition to its applications in drug discovery, 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole has also been studied for its potential in chemical biology tools. A recent publication in ACS Chemical Biology highlighted its use as a fluorescent probe for monitoring enzymatic activity in live cells. The compound's thiazole core was modified to incorporate a fluorophore, resulting in a sensitive and selective sensor for real-time imaging of kinase activity in complex biological systems.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole. Current research efforts are focused on improving solubility and metabolic stability while maintaining target specificity. Collaborative projects between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate the translation of these findings into clinical applications.

In conclusion, the growing body of research on 5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole (CAS: 2092286-14-9) underscores its versatility and potential in both drug development and chemical biology. Continued exploration of its synthetic utility and biological activities is expected to yield further breakthroughs in the coming years.

2092286-14-9 (5-(6-Bromopyrimidin-4-yl)-2,4-dimethylthiazole) 関連製品

- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)

- 2229143-68-2(1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 2680562-19-8(5-(Dimethylcarbamoyl)-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)

- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)

- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)

- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)

- 1603500-70-4(methyl 3-(6-methylpiperidin-2-yl)-2-oxobutanoate)

- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)